molecular formula C17H16ClF3N4O3 B10937545 {1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

{1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10937545
M. Wt: 416.8 g/mol
InChI Key: UGVGAZWLAPWEIA-UHFFFAOYSA-N
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Description

The compound {1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps, starting with the preparation of the core pyrazole structure. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the phenoxy group: This involves the reaction of the pyrazole with 4-chloro-3-methylphenol under basic conditions.

    Addition of the trifluoromethyl group: This step typically requires the use of a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are common.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group could enhance its binding affinity to certain targets, while the phenoxy group could facilitate interactions with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making this compound a valuable candidate for further research and development.

Properties

Molecular Formula

C17H16ClF3N4O3

Molecular Weight

416.8 g/mol

IUPAC Name

[1-[(4-chloro-3-methylphenoxy)methyl]pyrazol-3-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C17H16ClF3N4O3/c1-10-7-12(3-4-13(10)18)28-9-24-6-5-14(23-24)15(26)25-16(27,17(19,20)21)8-11(2)22-25/h3-7,27H,8-9H2,1-2H3

InChI Key

UGVGAZWLAPWEIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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